molecular formula C19H14O2 B8248196 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 569-60-8

4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B8248196
CAS No.: 569-60-8
M. Wt: 274.3 g/mol
InChI Key: IWNZKMGBKBEPSO-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a cyclohexa-2,5-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 4-hydroxybenzaldehyde with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-hydroxyphenyl)-phenylmethylidene]cyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNZKMGBKBEPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288446
Record name 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-60-8
Record name NSC55861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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